molecular formula C17H19N3O3 B2902123 N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide CAS No. 2034328-36-2

N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide

Cat. No.: B2902123
CAS No.: 2034328-36-2
M. Wt: 313.357
InChI Key: VHMIMKXJWKQMRQ-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethyl)acetamide: is a complex organic compound featuring a quinoline moiety linked to a pyrrolidinone ring. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of quinolin-2-ol, which is then reacted with appropriate reagents to introduce the pyrrolidinone ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and refluxing to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of quinoline derivatives is optimized for efficiency and yield. This involves the use of large reactors, continuous flow processes, and advanced purification techniques to obtain the desired compound in high purity and quantity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinoline-2,4-dione derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.

Biology: Quinoline derivatives exhibit a range of biological activities, including antimicrobial, antimalarial, and anticancer properties.

Medicine: Due to its biological activities, this compound is explored for potential therapeutic applications, such as in the treatment of infections and cancer.

Industry: Quinoline derivatives are used in the production of dyes, catalysts, and materials for electronic devices.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with molecular targets such as DNA gyrase and topoisomerase IV, leading to inhibition of bacterial DNA synthesis and cell death. The specific pathways and molecular targets can vary depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

  • Quinoline-2,4-dione derivatives: These compounds share structural similarities and exhibit similar biological activities.

  • 4-Hydroxy-2-quinolones: These compounds are known for their pharmaceutical and biological activities.

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Properties

IUPAC Name

N-[2-oxo-2-(3-quinolin-2-yloxypyrrolidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(21)18-10-17(22)20-9-8-14(11-20)23-16-7-6-13-4-2-3-5-15(13)19-16/h2-7,14H,8-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMIMKXJWKQMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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